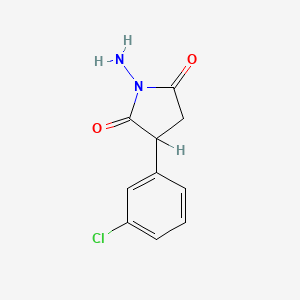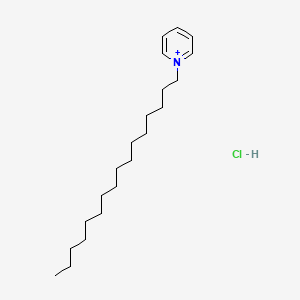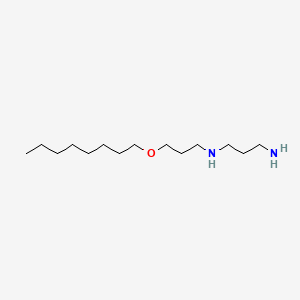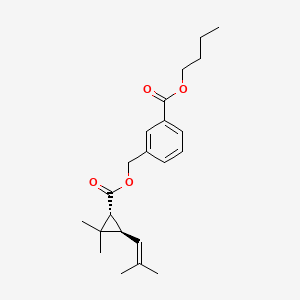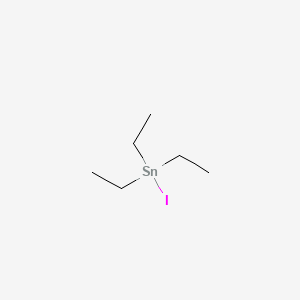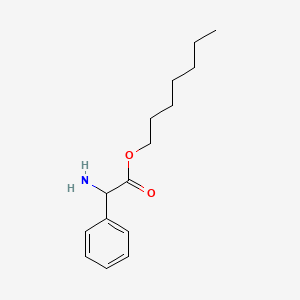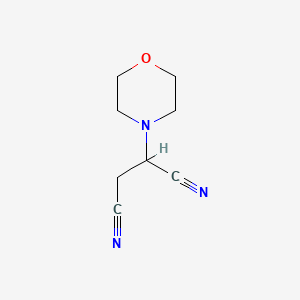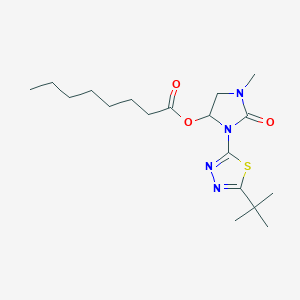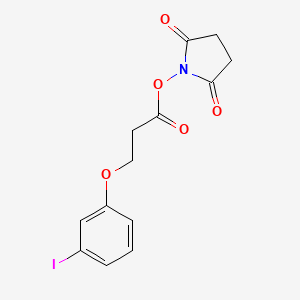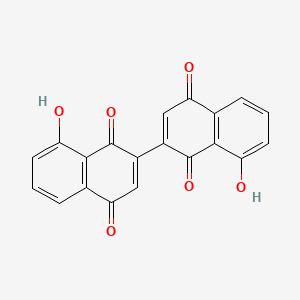
3,3'-Bisjuglone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C20H10O6 and a molecular weight of 346.29 g/mol . This compound is notable for its unique structure, which consists of two naphthoquinone units linked through a carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bisjuglone typically involves the oxidative coupling of juglone (5-hydroxy-1,4-naphthoquinone) under specific conditions. One common method involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 3,3’-Bisjuglone on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bisjuglone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions include various hydroquinone and quinone derivatives, which can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
3,3’-Bisjuglone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 3,3’-Bisjuglone involves its interaction with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can damage cellular structures, leading to cell death. In cancer cells, this mechanism can induce apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
3,3’-Bisjuglone can be compared with other naphthoquinone derivatives such as:
Juglone (5-hydroxy-1,4-naphthoquinone): A precursor in the synthesis of 3,3’-Bisjuglone.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the cosmetic industry for hair dyeing.
The uniqueness of 3,3’-Bisjuglone lies in its dimeric structure, which can lead to different chemical and biological properties compared to its monomeric counterparts .
Properties
CAS No. |
61836-43-9 |
|---|---|
Molecular Formula |
C20H10O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |
InChI Key |
YSWLZVWSHJYBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
melting_point |
270 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


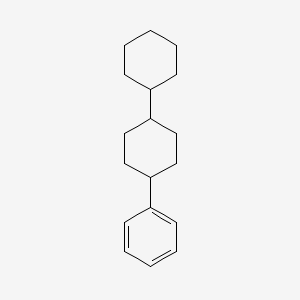
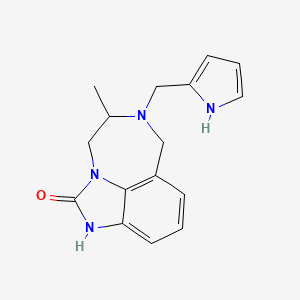
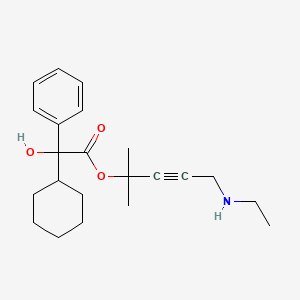
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)
